3'-tert-Butyl-2-methylpropiophenone
Overview
Description
3’-tert-Butyl-2-methylpropiophenone is an organic compound with the molecular formula C14H20O. It is a derivative of propiophenone, featuring a tert-butyl group and a methyl group attached to the phenyl ring. This compound is primarily used in scientific research and has various applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-tert-Butyl-2-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as 2-methylpropiophenone) and a tert-butylbenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product .
Industrial Production Methods
Industrial production of 3’-tert-Butyl-2-methylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
3’-tert-Butyl-2-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts like FeCl3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3’-tert-Butyl-2-methylpropiophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3’-tert-Butyl-2-methylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses or modulate signaling pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropiophenone: Lacks the tert-butyl group, resulting in different chemical reactivity and applications.
tert-Butylphenyl ketone: Similar structure but without the methyl group, leading to variations in its chemical behavior.
Propiophenone: The parent compound without the tert-butyl and methyl substitutions.
Uniqueness
3’-tert-Butyl-2-methylpropiophenone is unique due to the presence of both tert-butyl and methyl groups, which influence its chemical reactivity and physical properties. These substitutions enhance its stability and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(3-tert-butylphenyl)-2-methylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-10(2)13(15)11-7-6-8-12(9-11)14(3,4)5/h6-10H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGYAGHIKQTMPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC(=CC=C1)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201209627 | |
Record name | 1-Propanone, 1-[3-(1,1-dimethylethyl)phenyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201209627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443342-30-0 | |
Record name | 1-Propanone, 1-[3-(1,1-dimethylethyl)phenyl]-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443342-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 1-[3-(1,1-dimethylethyl)phenyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201209627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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